molecular formula C24H21F2NO B2636164 (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime CAS No. 338749-01-2

(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime

Cat. No. B2636164
CAS RN: 338749-01-2
M. Wt: 377.435
InChI Key: OJHCWLGHNUBRQP-SOYKGTTHSA-N
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Description

(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime, also known as ABP-688, is a novel and selective positron emission tomography (PET) radioligand that binds to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is primarily expressed in the central nervous system (CNS) and has been implicated in various neurological disorders such as schizophrenia, depression, anxiety, and addiction.

Scientific Research Applications

Synthesis and Chemical Analysis

This chemical compound, while not directly mentioned in available literature, is closely related to various synthesized compounds studied for their potential in scientific research and applications. The research primarily focuses on the synthesis, structural characterization, and potential biological activity of similar compounds. For instance, studies on related chemical structures have explored their synthesis for applications in medicinal chemistry, including anti-tubercular, anti-microbial, and anti-cancer activities. The synthesis of cyclopropyl phenyl ketones, including variations with fluorine substitutions, has been reported to yield compounds with significant biological activities. These synthetic processes often involve acylation, cyclization, and optimization of reaction conditions to improve yields and product purity (Gao Xue-yan, 2011).

Biological Activity and Pharmaceutical Potential

Several studies have investigated the biological activities of compounds structurally similar to (4-Fluorophenyl)[2-(4-Methylphenyl)Cyclopropyl]Methanone O-(2-Fluorobenzyl)Oxime. These compounds have been evaluated for their anti-tubercular, anti-microbial, and anti-cancer properties. For example, phenyl cyclopropyl methanones have shown activity against M. tuberculosis and potential as anti-tubercular agents. The optimization of such compounds has led to derivatives with significant in vitro activities and promising applications in treating bacterial infections (N. Dwivedi et al., 2005). Additionally, fluorine-containing pyrazoles and benzoxazoles derived from similar ketone precursors have exhibited antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Amol V. Gadakh et al., 2010).

Chemical Property Characterization and Optimization

The chemical properties and structural characteristics of compounds analogous to (4-Fluorophenyl)[2-(4-Methylphenyl)Cyclopropyl]Methanone O-(2-Fluorobenzyl)Oxime have been thoroughly investigated. Techniques such as NMR, IR, and X-ray crystallography have been employed to determine the molecular structure and confirm the identity of synthesized compounds. These studies contribute to a deeper understanding of the compound's chemical behavior and potential interactions in biological systems. For instance, the crystal structure analysis and synthesis of related fluorophenyl compounds provide insights into their molecular conformation and potential biological interactions (R. Moreno-Fuquen et al., 2019).

properties

IUPAC Name

(Z)-1-(4-fluorophenyl)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)cyclopropyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO/c1-16-6-8-17(9-7-16)21-14-22(21)24(18-10-12-20(25)13-11-18)27-28-15-19-4-2-3-5-23(19)26/h2-13,21-22H,14-15H2,1H3/b27-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHCWLGHNUBRQP-SOYKGTTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime

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